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Compound of Interest

Compound Name: CI-39

Cat. No.: B15073255 Get Quote

Disclaimer: Initial searches for a compound designated "CI-39" did not yield relevant

information within the context of drug discovery and synthesis. It is presumed that this may be

an internal, unpublished, or erroneous designation. Therefore, this guide will focus on the well-

documented histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994), to fulfill the detailed

requirements of the user's request for an in-depth technical overview.

Tacedinaline (also known as CI-994, PD-123654, and Acetyldinaline) is an orally bioavailable

benzamide derivative that has been investigated for its antineoplastic properties.[1][2] It

functions as a selective inhibitor of Class I histone deacetylases (HDACs), which play a crucial

role in the epigenetic regulation of gene expression.[3][4][5] Inhibition of these enzymes leads

to hyperacetylation of histones, resulting in changes in gene transcription that can induce cell

differentiation, inhibit proliferation, and trigger apoptosis in cancer cells.[2]

Discovery and Development
Tacedinaline was developed as a potent, orally active anticancer agent.[6] Its impressive

differential activity against leukemic cells versus normal stem cells was noted in preclinical

studies.[1][7] Further research has demonstrated its antitumor activity in a variety of cancer

models, including non-small cell lung, pancreatic, breast, and colorectal cancers.[1][7] Beyond

oncology, CI-994 has also been explored for its potential in treating neurodegenerative

diseases and as a cognitive enhancer, where it has been shown to facilitate synaptic plasticity

and memory formation.[4][8] An epigenetic drug screen identified CI-994 as a particularly

effective agent against MYC-driven medulloblastoma.[9][10][11]
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Mechanism of Action
The primary mechanism of action for Tacedinaline is the selective inhibition of Class I histone

deacetylases, specifically HDAC1, HDAC2, and HDAC3.[3][7] HDACs are enzymes that

remove acetyl groups from lysine residues on histone proteins, leading to a more condensed

chromatin structure and transcriptional repression. By inhibiting these enzymes, CI-994

promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the

transcription of genes that can suppress tumor growth.

This inhibition of HDACs triggers several downstream cellular events:

Cell Cycle Arrest: CI-994 has been shown to cause a cytostatic effect, leading to an increase

in the G0/G1 phase of the cell cycle and a reduction in the S phase.[3]

Induction of Apoptosis: The compound induces programmed cell death in various tumor cell

lines.[3][10][12]

Modulation of Signaling Pathways: In MYC-driven medulloblastoma, CI-994 treatment has

been shown to induce the nuclear factor-kB (NF-κB) pathway.[9][13] This, in turn, leads to

the expression of transglutaminase 2 (TGM2), enhancing inflammatory cytokine secretion

and promoting macrophage-mediated phagocytosis of tumor cells.[9][13]

Quantitative Data
The biological activity of Tacedinaline has been quantified across various assays and cell lines.

Table 1: In Vitro HDAC Inhibition
Target IC50 (µM) Assay Type

HDAC1 0.9 Cell-free assay

HDAC2 0.9 Cell-free assay

HDAC3 1.2 Cell-free assay

HDAC8 >20 Cell-free assay

(Data sourced from multiple

references)[3][7][14]
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Table 2: In Vitro Anti-proliferative Activity
Cell Line Cancer Type IC50 / GI50 (µM)

LNCaP Prostate Cancer 7.4

BCLO Rat Leukemia 2.5

MDA-MB-231 Breast Cancer 0.17

HCT116 Colon Cancer 4

(Data sourced from multiple

references)[3][7]

Experimental Protocols
In Vitro Cell Growth Inhibition Assay (MTT Assay)
This protocol is used to measure the cytotoxic or cytostatic effects of a compound on cancer

cell lines.

Cell Seeding: Plate cells (e.g., LNCaP) at a density of 2 x 10^4 cells per well in 24-well

plates. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

Compound Treatment: Treat the cells with varying concentrations of CI-994. For a typical

experiment, treatments might be applied on day 2 and day 4, with media changes on those

days.[3]

MTT Addition: On day 6, add 100 µL of MTT solution (5 mg/mL in medium) to each well and

incubate for 2 hours at 37°C.[3]

Crystal Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to

dissolve the formazan crystals.[3]

Data Acquisition: Measure the absorbance at 560 nm using a microplate reader. The

absorbance data is then converted into a percentage of cell proliferation relative to a vehicle-

treated control.[3]

In Vivo Tumor Growth Inhibition Study
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This protocol assesses the antitumor efficacy of a compound in an animal model.

Animal Model: Use appropriate animal models, such as mice with orthotopic xenografts of

human tumor cells (e.g., MYC-driven medulloblastoma).[11][12][13]

Drug Formulation and Administration: Prepare the CI-994 solution for administration. A

common formulation involves dissolving the compound in DMSO, which is then diluted with

other vehicles like Kolliphor and saline.[4] For oral administration, a daily dose of 30 mg/kg

via oral gavage is a documented protocol.[12] Control animals receive the vehicle solution

alone.[12]

Monitoring Tumor Growth: Monitor tumor growth using methods such as bioluminescence

imaging for luciferase-expressing tumor cells.[11][13]

Endpoint Analysis: The primary endpoints are typically tumor growth reduction and increased

survival time in the treated group compared to the control group.[11][13]

HDAC Activity Assay (Cell-free)
This protocol measures the direct inhibitory effect of a compound on isolated HDAC enzymes.

Enzyme Incubation: Incubate the purified recombinant HDAC enzyme (e.g., HDAC1,

HDAC2, or HDAC3) with a fluorescently labeled substrate.

Compound Addition: Add CI-994 at various concentrations to the enzyme-substrate mixture.

Reaction Development: Allow the deacetylation reaction to proceed for a set time. Then, add

a developing reagent that stops the reaction and generates a fluorescent signal from the

deacetylated substrate.

Data Analysis: Measure the fluorescence intensity. The IC50 value is calculated by plotting

the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of Tacedinaline (CI-994)
Tacedinaline is a benzamide that can be synthesized through the formal condensation of 4-

acetamidobenzoic acid and 1,2-phenylenediamine.[1] The general workflow for this synthesis is

outlined below.
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Starting Materials

Reaction Steps

Final Product

4-Acetamidobenzoic Acid

Activation of Carboxylic Acid
(e.g., with SOCl2 or a coupling agent)

Step 1

1,2-Phenylenediamine

Amide Bond Formation
(Coupling Reaction)

Step 2

Intermediate

Tacedinaline (CI-994)
4-acetamido-N-(2-aminophenyl)benzamide

Final Product

Click to download full resolution via product page

A simplified workflow for the synthesis of Tacedinaline (CI-994).

Signaling Pathways and Cellular Effects
The inhibition of HDACs by CI-994 leads to a cascade of events that ultimately result in

anticancer effects. The following diagram illustrates the core mechanism of action.
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Mechanism of action of Tacedinaline (CI-994) via HDAC inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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